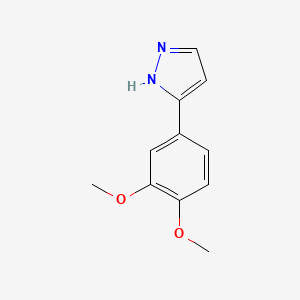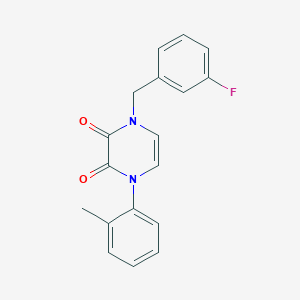
1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, also known as FTOI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOI is a pyrazine derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The synthesis and evaluation of pyrazine dione derivatives have demonstrated potential antiviral properties. For instance, compounds structurally related to "1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione" have shown to selectively inhibit the cap-dependent endonuclease activity of influenza virus A, which is a target for the development of therapeutic agents against influenza infections. Singh and Tomassini (2001) described the synthesis of flutimide analogues, some of which exhibited significant improvement in activity against the influenza virus, highlighting the potential of pyrazine dione derivatives as antiviral agents (Singh & Tomassini, 2001).
Antioxidant and Radical Scavenging Activity
Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their antioxidant activity. A study by Simijonović et al. (2018) found that certain derivatives exhibit significant antioxidant potential, demonstrating their ability to act as radical scavengers. This suggests a potential application of these compounds in conditions where oxidative stress plays a role (Simijonović et al., 2018).
Anticancer Activity
Several studies have explored the anticancer potential of pyrazine dione derivatives. Novel synthetic approaches have been developed to produce compounds with promising anticancer activities against various cancer cell lines, including lung and liver cancer. The structural features of these compounds, such as the incorporation of fluorine atoms or specific aromatic substitutions, have been crucial in enhancing their biological activity (Liu, Zhao, & Lu, 2020).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for producing pyrazine dione derivatives and related compounds. Techniques such as domino reactions, multi-component condensations, and green chemistry approaches have been employed to synthesize biologically and pharmacologically significant heterocycles with potential applications in drug development (Mohebat et al., 2017).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-13-5-2-3-8-16(13)21-10-9-20(17(22)18(21)23)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBTZVAHZHVLBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

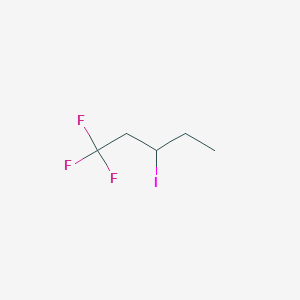
![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)
![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
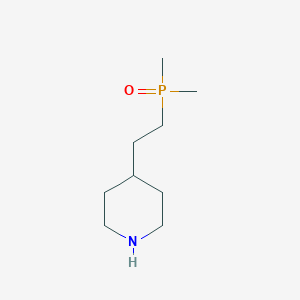
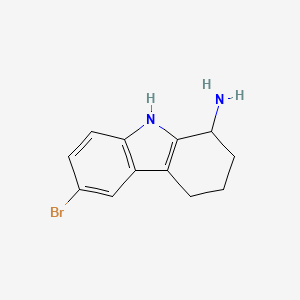
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
